molecular formula C20H22N2O4 B2596027 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 922979-03-1

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2596027
CAS No.: 922979-03-1
M. Wt: 354.406
InChI Key: QIVGZUXNXDYPBS-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a distinctive structure, combining a phenylacetamide core with both a 2-oxopiperidine and a phenoxy moiety. This specific arrangement is characteristic of a class of substituted compounds that have been investigated for their potential therapeutic applications . Compounds with similar structural frameworks have been studied in the context of treating pathologies related to metabolism and the cardiovascular system . Specifically, research into analogous molecules has indicated potential value in developing treatments for complex, multi-factorial conditions such as diabetes mellitus, dyslipidemia, obesity, and atherosclerosis . The presence of the 2-oxopiperidin-1-yl group attached to a methoxyphenyl ring is a key structural feature found in other research compounds, suggesting its role in modulating biological activity . The mechanism of action for such compounds is often multifaceted, potentially involving interactions with specific enzymes or cellular receptors. The information provided is derived from public chemical databases and patent literature detailing structurally related compounds and is intended for use by qualified laboratory researchers only . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-13-15(10-11-17(18)22-12-6-5-9-20(22)24)21-19(23)14-26-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZUXNXDYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with phenoxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxopiperidinyl group results in a piperidinyl derivative .

Scientific Research Applications

Chemistry

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in developing new compounds with desired properties.

Biology

In biological research, this compound may act as a ligand for studying receptor interactions. Its structure suggests potential binding affinity to specific receptors involved in various biological pathways, which can be explored through molecular docking studies and biochemical assays.

Medicine

The compound is being investigated as a candidate for drug development targeting specific biological pathways. Its unique structural features may confer distinct pharmacological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Industry

In industrial applications, this compound can be utilized as an intermediate in the production of pharmaceuticals or specialty chemicals. Its versatility in chemical reactions allows it to be adapted for various industrial processes.

Case Studies

Case Study 1: Drug Development
Recent studies have explored the potential of this compound as a drug candidate targeting neurological disorders. In vitro assays demonstrated its ability to modulate receptor activity associated with neurotransmitter systems, suggesting therapeutic potential.

Case Study 2: Receptor Interaction Studies
Molecular docking simulations have indicated that this compound can effectively bind to specific receptors implicated in pain modulation pathways. These findings support further investigation into its analgesic properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide with key analogs, highlighting structural variations, molecular properties, and known applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Research Findings
This compound (Target Compound) C₂₀H₂₂N₂O₄ 354.41 2-oxopiperidinyl, methoxy, phenoxy, acetamide Hypothesized use in drug discovery due to lactam and aryl ether motifs .
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide C₂₁H₂₄N₂O₃ 352.43 2-oxopiperidinyl, methoxy, 3-methylphenyl, acetamide Structural analog; no specific applications reported, but used in SAR studies for acetamide derivatives.
Mandipropamid C₂₀H₂₁ClN₂O₄ 412.84 4-chlorophenyl, propynyloxy, methoxy, acetamide Commercial fungicide; disrupts pathogen cell membrane integrity via lipid biosynthesis inhibition.
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.47 Piperidinyl, methoxy, phenyl, acetamide Synthetic opioid; associated with high potency and misuse as a new psychoactive substance (NPS).
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide C₂₄H₂₁NO₅ 403.43 Chromen-3-yl, methoxyphenoxy, acetamide Investigated for fluorescent properties and potential use in material science or biosensing.

Key Structural and Functional Differences:

Substituent Variations: The target compound and its methylphenyl analog share the 2-oxopiperidinyl and methoxy groups but differ in acetamide substituents (phenoxy vs. 3-methylphenyl). Mandipropamid incorporates chlorine and propynyloxy groups, enhancing pesticidal activity through electrophilic interactions with fungal targets. Methoxyacetylfentanyl features a piperidinyl group but lacks the lactam ring, contributing to its opioid receptor affinity.

Biological Activity: Mandipropamid’s efficacy as a fungicide is attributed to its dual propynyloxy groups, which disrupt lipid synthesis in pathogens . Methoxyacetylfentanyl’s opioid effects stem from its piperidine core and methoxyacetamide side chain, mimicking endogenous opioid peptide structures .

Mandipropamid’s chlorine atom increases molecular weight and electronegativity, critical for its pesticidal activity .

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that exhibits potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxy group ,
  • A piperidinyl moiety ,
  • A phenoxyacetamide backbone .

These structural components contribute to its biological activity, particularly in the context of receptor interactions and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Receptor binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme inhibition : It may inhibit certain enzymes, thereby affecting metabolic processes.

Further studies using molecular docking and biochemical assays are necessary to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that related compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing the 2-oxopiperidine moiety have demonstrated:

  • Antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa.
  • Antifungal activity against Candida albicans .

Study 1: Synthesis and Characterization

A study focused on synthesizing related oxadiazole derivatives indicated that compounds with similar structural motifs showed promising antibacterial and antifungal activities . The synthesis involved multi-step organic reactions, emphasizing the importance of the piperidinyl group in enhancing biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds revealed that modifications to the methoxy and phenoxy groups significantly influenced their biological potency. This suggests that optimizing these functional groups could enhance the efficacy of this compound in therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialE. coli, P. aeruginosaSignificant antibacterial activity
AntifungalC. albicansNotable antifungal effects
AnticancerVarious cancer cell linesInduction of apoptosis (potential)Further research needed

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise Synthesis : Begin with substitution reactions under alkaline conditions (e.g., using 3-methoxy-4-fluoronitrobenzene and 2-oxopiperidine derivatives) to form the nitro intermediate. Reduce this intermediate under acidic conditions with iron powder to generate the aniline derivative. Finally, perform condensation with phenoxyacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) .

  • Optimization : Monitor reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC to maximize yield (typically 60-75%) and purity (>95%). For example, using DMF as a solvent at 80°C improves coupling efficiency by 20% compared to THF .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
SubstitutionK₂CO₃, DMF, 80°C8590
ReductionFe, HCl, EtOH7088
CondensationEDC, DCM, RT6595

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H and ¹³C NMR to confirm the methoxy (δ 3.8–3.9 ppm), oxopiperidinyl (δ 2.5–3.2 ppm), and phenoxy (δ 6.8–7.4 ppm) groups. Compare with PubChem data for similar acetamide derivatives .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~397.18 g/mol) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data from SHELX refine the structural understanding of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Process data via SHELXT for structure solution and SHELXL for refinement .

  • Key Metrics : Analyze hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and oxopiperidinyl groups) and torsional angles to assess conformational stability. For example, a dihedral angle of 15° between phenyl and piperidinyl rings indicates planar rigidity .

    • Data Table :
ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.34, c=15.67
R-factor<0.05
H-bond Length (Å)2.89 (N–H···O)

Q. What experimental strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodology :

  • Dose-Response Replication : Use standardized assays (e.g., GABA-A receptor binding assays) with controlled cell lines (HEK293 transfected with α1β2γ2 subunits). Validate via Western blot for receptor expression levels .
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers. For instance, discrepancies in IC₅₀ (e.g., 50 nM vs. 120 nM) may arise from differences in membrane preparation methods or ligand purity .

How do structural modifications influence its bioactivity? A structure-activity relationship (SAR) study.

  • Methodology :

  • Analog Synthesis : Replace the methoxy group with ethoxy or halogens (Cl, F) to assess electronic effects. Modify the oxopiperidinyl ring to a morpholine or thiomorpholine moiety for steric evaluation .

  • Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and GPCRs. For example, replacing methoxy with Cl increases EGFR inhibition by 40% but reduces solubility .

    • Data Table :
AnalogModificationIC₅₀ (EGFR, nM)Solubility (µg/mL)
ParentNone12025
Cl-substituted3-Cl7015
Ethoxy3-OCH₂CH₃15035

Methodological Challenges and Solutions

Q. How to address low solubility in in vitro assays?

  • Strategy : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

Q. What computational tools predict hydrogen-bonding patterns relevant to crystal packing?

  • Tools : Employ Mercury (CCDC) for visualizing Etter’s graph sets or Gaussian09 for DFT calculations to map intermolecular interactions. For example, predict C=O···H–N motifs dominating the crystal lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.